Product packaging for Rifamycin YS(Cat. No.:CAS No. 16783-93-0)

Rifamycin YS

Cat. No.: B12764702
CAS No.: 16783-93-0
M. Wt: 709.7 g/mol
InChI Key: ZAUYIAOZIVGSPK-HLSKMVHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rifamycin YS, also known as Rifamycin SV, is a bactericidal antibiotic belonging to the ansamycin family and serves as a critical intermediate in synthesizing other vital antibiotics like Rifampicin and Rifaximin . This compound is presented as a sodium salt (CAS: 14897-39-3), typically appearing as an orange-red to dark red crystalline powder . Its primary research value lies in its potent inhibition of bacterial DNA-dependent RNA polymerase, thereby suppressing the initiation of RNA synthesis and leading to cell death in susceptible organisms . This mechanism is effective against a broad spectrum of bacteria, including many Gram-positive and Gram-negative organisms, and is particularly significant in studies concerning mycobacteria, such as Mycobacterium tuberculosis . In research and development, this compound (Rifamycin SV) is a versatile building block. Its primary application is the synthesis of other clinically important rifamycins, including Rifampicin (for tuberculosis), Rifabutin (for mycobacterial infections), and Rifaximin (for traveler's diarrhea and hepatic encephalopathy) . Furthermore, due to its direct antibacterial activity, it is used as a model compound in microbiological studies to investigate bacterial RNA polymerase inhibition, explore mechanisms of antibiotic resistance, and develop novel antibiotic derivatives . Researchers value this compound for its role in advancing our understanding of antibacterial agents and combating drug-resistant bacterial strains. Please note: This product is intended for Research Use Only (RUO). It is strictly for laboratory research applications and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H43NO13 B12764702 Rifamycin YS CAS No. 16783-93-0

Properties

CAS No.

16783-93-0

Molecular Formula

C37H43NO13

Molecular Weight

709.7 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15S,16S,19E,21Z)-2,15,18-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23,27,29-pentaoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

InChI

InChI=1S/C37H43NO13/c1-16-11-10-13-36(7,47)33(44)20(5)28(41)18(3)31(50-21(6)39)17(2)24(48-9)12-14-49-37(8)34(45)27-25-23(40)15-22(38-35(16)46)30(43)26(25)29(42)19(4)32(27)51-37/h10-15,17-18,20,24,28,31,41-42,47H,1-9H3,(H,38,46)/b13-10+,14-12+,16-11-/t17-,18-,20+,24+,28+,31-,36?,37+/m1/s1

InChI Key

ZAUYIAOZIVGSPK-HLSKMVHYSA-N

Isomeric SMILES

C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C\C=C\C(C(=O)[C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)(C)O)/C)O)C)C)OC

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(=O)C(C(C(C1OC(=O)C)C)O)C)(C)O)C)O)C)C)OC

Origin of Product

United States

Elucidation of Rifamycin Biosynthesis Pathways Relevant to Rifamycin Ys

Biosynthetic Precursors and Initial Assembly

The journey of rifamycin (B1679328) biosynthesis begins with the formation of a crucial starter unit and the subsequent assembly of a long polyketide chain.

Formation of 3-Amino-5-hydroxybenzoic Acid (AHBA) via the Aminoshikimate Pathway

The biosynthesis of all ansamycin (B12435341) antibiotics, including rifamycins (B7979662), initiates with the formation of 3-amino-5-hydroxybenzoic acid (AHBA). pnas.orgoup.com This aromatic starter unit is synthesized via the aminoshikimate pathway, a variant of the shikimate pathway. oup.comebi.ac.ukresearchgate.netnih.gov This pathway involves a series of enzymatic steps, beginning with the condensation of 1-deoxy-1-imino-D-erythrose 4-phosphate and phosphoenolpyruvate, a reaction catalyzed by aminoDAHP synthase (encoded by rifH). wikipedia.org

The aminoshikimate pathway continues through intermediates such as 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid. ebi.ac.ukresearchgate.netnih.gov The final step, the aromatization of 5-deoxy-5-aminodehydroshikimic acid to form AHBA, is catalyzed by AHBA synthase, the product of the rifK gene. oup.comnih.gov The genes responsible for AHBA biosynthesis, including rifG, rifH, rifJ, rifK, rifL, rifM, and rifN, are located within the rifamycin biosynthetic gene cluster. pnas.org

Interestingly, the AHBA synthase enzyme exhibits dual catalytic functions. As a homodimer, it catalyzes the final aromatization step. In a complex with the oxidoreductase RifL, it also participates in the initial transamination of UDP-3-keto-D-glucose. researchgate.netnih.gov

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid System in Ansa Chain Formation

Following the synthesis of the AHBA starter unit, a large polyketide chain, known as the ansa chain, is assembled. This process is orchestrated by a remarkable hybrid system of Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS). pnas.orgnih.govmdpi.com The rifamycin PKS is a modular enzyme, with each module responsible for the addition and modification of a specific extender unit. pnas.orgnih.gov

The assembly line begins with an NRPS-like loading module that specifically recognizes and activates AHBA. pnas.orgresearchgate.net The ansa chain is then elongated through the sequential addition of two acetate (B1210297) units (derived from malonyl-CoA) and eight propionate (B1217596) units (derived from methylmalonyl-CoA) by the PKS modules. nih.gov The AT domains of modules 2 and 9 are responsible for incorporating the acetate units, while the remaining eight modules incorporate the propionate units. nih.gov Finally, an amide synthase, RifF, catalyzes the macrolactamization, closing the polyketide chain to form the characteristic ansa structure of rifamycins. nih.govpsu.edu

Genetic Architecture of Rifamycin Biosynthesis

The intricate biosynthetic pathway of rifamycins is encoded by a large and well-organized set of genes known as the rifamycin biosynthetic gene cluster.

Identification and Characterization of Rifamycin Biosynthetic Gene Clusters (rif cluster) in Producer Organisms

The rifamycin biosynthetic gene cluster (rif cluster) was first identified and characterized in Amycolatopsis mediterranei S699. pnas.orgnih.govnih.gov This cluster spans approximately 95 kilobases (kb) of DNA and contains all the genes necessary for rifamycin production, including those for the biosynthesis of the AHBA starter unit, the PKS and NRPS machinery, post-PKS tailoring enzymes, as well as genes for regulation, resistance, and export. pnas.orgnih.govnih.gov

Subsequent research has identified homologous rif clusters in other actinomycete species, such as Actinomadura sp. TRM71106, isolated from the Taklamakan Desert, and marine sponge-associated Salinispora strains. mdpi.comuq.edu.au The discovery of these clusters in diverse microorganisms highlights the potential for finding novel rifamycin analogs from previously unexplored environments. mdpi.com Comparative analysis of these clusters reveals a high degree of conservation in the core biosynthetic genes, particularly those involved in AHBA synthesis and polyketide chain assembly. mdpi.comasm.org

Functional Annotation of Key Biosynthetic Genes (e.g., rifA-E, rifG-N, rif15, rif16, rifT, rifZ, rifK)

The functions of many genes within the rif cluster have been elucidated through genetic and biochemical studies.

Gene(s)Function
rifA-E Encode the five multimodular Type I polyketide synthase (PKS) enzymes responsible for the assembly of the ansa polyketide chain. nih.govnih.gov
rifG-N A set of genes essential for the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit via the aminoshikimate pathway. pnas.orgoup.comwikipedia.org
rif15 Encodes a putative transketolase. nih.govpsu.edu Both Rif15 and Rif16 are essential for the conversion of rifamycin SV to rifamycin B. nih.govpsu.edu
rif16 Encodes a putative P450 monooxygenase. nih.govpsu.edu Along with Rif15, it is crucial for the conversion of rifamycin SV into rifamycin B. nih.govpsu.edu
rifT Encodes a putative NADH-dependent dehydrogenase. mdpi.com Deletion of this gene in A. mediterranei S699 resulted in the production of 8-deoxy-rifamycin derivatives. mdpi.com
rifZ Encodes a pathway-specific transcriptional activator that positively regulates the expression of the entire rif cluster. frontiersin.orgnih.gov
rifK Encodes the 3-amino-5-hydroxybenzoic acid (AHBA) synthase, which catalyzes the final step in the formation of the starter unit. oup.comnih.govfrontiersin.org

The global nitrogen regulator GlnR has also been shown to play a crucial role by directly activating the transcription of rifZ and rifK, thereby enhancing rifamycin biosynthesis. frontiersin.orgnih.gov

Enzymatic Tailoring and Structural Maturation of Rifamycins

After the initial formation of the macrolactam ring, the rifamycin scaffold undergoes a series of post-PKS modifications, or tailoring reactions, to yield the final bioactive compounds. These modifications, which contribute to the structural diversity of the rifamycin family, are catalyzed by a suite of enzymes encoded within the rif cluster.

These tailoring reactions include hydroxylations, oxidative cleavage, and rearrangements of the ansa chain. nih.gov For instance, the conversion of the early intermediate proansamycin X to rifamycin B involves a number of modification reactions. researchgate.net The formation of the naphthalene (B1677914) ring system itself is a result of post-PKS tailoring. nih.gov

Enzymes such as monooxygenases play a significant role in this maturation process. For example, Rox enzymes, which are flavin monooxygenases, are known to be involved in rifamycin degradation in some bacteria. frontiersin.org Homologs of these enzymes found in rifamycin producers may also play a role in the structural modification of the antibiotic. frontiersin.org The enzymes Rif15 (a transketolase) and Rif16 (a P450 monooxygenase) are essential for the conversion of rifamycin SV to rifamycin B. nih.govpsu.edu The complexity of these tailoring steps presents opportunities for generating novel rifamycin analogs through combinatorial biosynthesis and genetic engineering. nih.govnih.gov

Oxidative Rearrangements and Cyclization Processes

The formation of the rifamycin scaffold involves significant oxidative rearrangements and cyclization events. The biosynthesis initiates with the production of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway. washington.educhimia.ch The polyketide synthase (PKS) machinery then extends the polyketide chain from this starter unit. washington.edunih.gov

A key intermediate in the pathway is proansamycin X, the initial product released from the PKS. washington.edu This linear polyketide undergoes a series of post-PKS modifications. One of the critical steps is the formation of the naphthalene core, which is believed to occur during chain elongation, specifically on module 4 of the PKS. nih.govresearchgate.net This is catalyzed by a hydroxylase-like protein that introduces a hydroxyl group, setting the stage for cyclization. nih.govresearchgate.net

Following the formation of the linear polyketide, an amide synthase, RifF, catalyzes the cyclization to form the macrolactam ring, resulting in the formation of rifamycin W. nih.gov Rifamycin W is a crucial branch-point intermediate. nih.gov To form other rifamycins, including the precursor to Rifamycin YS, rifamycin W must undergo further oxidative cleavage of a double bond within the ansa chain. nih.gov This rearrangement of the polyketide backbone is a pivotal step. researchgate.netnih.gov For instance, the conversion of rifamycin W to the rifamycin S skeleton involves an oxidative cleavage of the C-12/C-29 double bond. nih.gov While the exact enzymes for every step leading to all rifamycin variants are not fully elucidated, cytochrome P450 monooxygenases are known to be involved in these complex oxidative rearrangements. nih.govnih.gov In some cases, these oxidative reactions can lead to a branching of the biosynthetic pathway, producing different structural classes of compounds. escholarship.org

Stereochemical Control in Ansa Chain Formation

The precise three-dimensional structure of the ansa chain is critical for the biological activity of rifamycins. This stereochemistry is meticulously controlled during the biosynthesis by the modular nature of the type I polyketide synthase (PKS). nih.gov The rif PKS consists of multiple modules, each responsible for one cycle of chain elongation and for establishing the stereochemistry at the newly added chiral centers.

Each PKS module contains a set of domains, including a ketosynthase (KS), an acyltransferase (AT) that selects the extender unit (either malonyl-CoA or methylmalonyl-CoA), and an acyl carrier protein (ACP) that tethers the growing polyketide chain. nih.gov Additionally, optional modifying domains such as ketoreductases (KR) and dehydratases (DH) within each module determine the reduction state and the stereochemistry of the β-keto group.

The stereochemical integrity of key functionalities, such as the 1,3-diol system within the ansa chain, is maintained throughout the process. mdpi.com Studies involving the synthesis of all four diastereomers of a biosynthetic substrate for module 2 of the rifamycin PKS demonstrated that only one specific diastereomer was processed to form rifamycin B, highlighting the stringent stereochemical control exerted by the PKS. nih.gov This precise, module-based elongation ensures the correct conformation of the ansa chain, which is essential for the molecule's ability to bind to its target, the bacterial DNA-dependent RNA polymerase. mdpi.comwikipedia.org

Regulatory Mechanisms Governing Rifamycin Biosynthesis

The production of rifamycins is tightly regulated at the genetic level to ensure efficient synthesis and to prevent toxicity to the producing organism. This regulation involves a hierarchy of control elements, from pathway-specific regulators to global metabolic signals.

Transcriptional Regulation of Biosynthetic Gene Expression

The expression of the rifamycin biosynthetic gene cluster (rif) is controlled by several transcriptional regulators. nih.gov A key pathway-specific activator is RifZ, a LuxR family regulator. nih.gov RifZ directly binds to the promoter regions of multiple operons within the rif cluster, activating their transcription. nih.gov This makes RifZ a critical on/off switch for rifamycin biosynthesis. nih.gov Another regulator, RifQ, a TetR-family repressor, is involved in controlling the export of rifamycin, thereby managing intracellular concentrations. nih.govfrontiersin.org Interactomics studies have suggested the involvement of numerous other transcription factors in the regulation of rifamycin production. nih.gov

Nitrate-Stimulating Effect (NSE) and its Molecular Basis in Rifamycin Biosynthesis

A well-documented phenomenon in Amycolatopsis mediterranei is the "nitrate-stimulating effect" (NSE), where the addition of nitrate (B79036) to the culture medium significantly enhances rifamycin production. frontiersin.orgnih.govnih.gov This effect has been exploited in the industrial production of rifamycins. frontiersin.orgnih.gov The molecular basis of the NSE is multifaceted. Nitrate promotes the supply of precursors for rifamycin biosynthesis, such as UDP-glucose, AHBA, malonyl-CoA, and methylmalonyl-CoA. nih.govsciengine.com

The global nitrogen regulator, GlnR, is essential for the NSE. frontiersin.orgnih.govnih.gov In nitrate-containing, nitrogen-limited conditions, GlnR activates the transcription of genes involved in primary nitrogen metabolism, leading to increased biosynthesis of glutamine. frontiersin.orgnih.gov Glutamine provides the nitrogen atom for the AHBA starter unit, thus linking primary nitrogen assimilation directly to rifamycin production. frontiersin.orgnih.govresearchgate.net The activation of both primary nitrogen metabolism and the specific rifamycin biosynthetic genes by GlnR in the presence of nitrate provides a clear molecular explanation for the observed nitrate-stimulating effect. frontiersin.orgnih.gov

Engineered Biosynthesis and Analog Production Strategies

The complexity of the rifamycin structure makes chemical synthesis challenging, positioning biosynthetic engineering as an attractive strategy for generating novel and potentially improved analogs. pnas.org By manipulating the genes involved in rifamycin biosynthesis, researchers can create new derivatives.

One common approach is to modify the PKS modules to incorporate different extender units, leading to alterations in the polyketide backbone. For example, substituting an acyltransferase (AT) domain in one of the rifamycin PKS modules with an AT domain from another polyketide synthase has resulted in the production of new rifamycin analogs, such as 24-desmethylrifamycin B. nih.gov This particular analog, after further chemical modification, showed excellent activity against rifampicin-resistant Mycobacterium tuberculosis. nih.gov

Another strategy involves precursor-directed biosynthesis, where a mutant strain blocked in the synthesis of the natural starter unit (AHBA) is fed with synthetic analogs. nih.gov This can lead to the production of rifamycins with modified aromatic cores. However, the substrate promiscuity of the PKS loading module can be a limiting factor. nih.gov

Furthermore, the discovery of new rifamycin gene clusters from different organisms, including those from extreme environments like deserts, opens up possibilities for producing novel rifamycin analogs. mdpi.com Overexpression of pathway-specific regulatory genes in these new hosts has been shown to activate silent gene clusters and lead to the production of new compounds. mdpi.com These engineered biosynthesis and analog production strategies hold significant promise for overcoming antibiotic resistance and expanding the therapeutic utility of the rifamycin class of antibiotics. nih.gov

Combinatorial Biosynthesis for Diversifying Rifamycin Scaffolds

Combinatorial biosynthesis is a powerful strategy that involves the genetic manipulation of biosynthetic pathways to create novel natural products. nih.gov For rifamycins, this approach primarily targets the modular Type I polyketide synthase (PKS) responsible for assembling the polyketide backbone. nih.govnih.gov The rifamycin PKS is composed of a loading domain and ten extension modules, with each module responsible for adding a specific extender unit (either acetate or propionate) to the growing chain. nih.gov The collinear architecture of the PKS genes, similar to that of erythromycin (B1671065) and rapamycin (B549165), makes it a candidate for such engineering. nih.gov

The core principle of combinatorial biosynthesis in this context is the swapping of domains or entire modules within the PKS to alter the final structure of the polyketide backbone. frontiersin.org A notable example of this is the creation of 24-desmethylrifamycin B. scholarsresearchlibrary.com This novel analog was produced by genetically engineering the Amycolatopsis mediterranei S699 strain. frontiersin.orgscholarsresearchlibrary.com Specifically, the acyltransferase (AT) domain in module 6 of the rifamycin PKS (rifAT6), which normally incorporates a methylmalonyl-CoA extender unit, was replaced with the rapAT2 domain from the rapamycin PKS. frontiersin.orgscholarsresearchlibrary.com The rapAT2 domain uses malonyl-CoA as its extender unit, leading to the synthesis of a rifamycin backbone lacking a methyl group at the C-24 position. frontiersin.org

Despite the success in generating new structures, this approach faces challenges. The rifamycin PKS gene cluster has been noted to be more rigid and less amenable to combinatorial modifications compared to other systems like the erythromycin PKS. frontiersin.org Furthermore, the genetic manipulations often result in significantly lower production yields for the new analogs compared to the wild-type strain. For instance, the yield of 24-desmethylrifamycin B was reported to be around 2-20 mg/L, whereas the parent strain can produce rifamycin B at levels up to 500 mg/L. frontiersin.orgresearchgate.net This reduction is partly attributed to the altered expression of structural and regulatory genes as a consequence of the domain swapping. scholarsresearchlibrary.com

Genetic Modification Target Gene/Domain Source of Replacement Producing Strain Resulting Compound Reference(s)
AT Domain SwaprifAT6rapAT2 (from rapamycin PKS)Amycolatopsis mediterranei DCO3624-desmethyl rifamycin B frontiersin.org, scholarsresearchlibrary.com

Genetic Engineering of Producer Strains for Targeted Analog Production

Genetic engineering of the native rifamycin-producing strain, Amycolatopsis mediterranei, offers a direct route to enhance the production of specific analogs or to activate silent biosynthetic pathways. frontiersin.orgmdpi.com These strategies range from modifying regulatory genes to introducing foreign genes that support or enhance the biosynthetic process.

One successful approach involves manipulating regulatory genes within the rifamycin biosynthetic gene cluster. The deletion of rifQ, a gene that acts as an inhibitor, and the overexpression of rifO have been shown to increase the production of rifamycin derivatives in mutant strains of A. mediterranei. frontiersin.org For example, a mutant strain producing 24-desmethyl rifamycin B showed a 62% increase in production after the deletion of rifQ, while overexpression of rifO led to a 27% increase. researchgate.net

Another strategy focuses on improving the cellular environment for biosynthesis. The production of rifamycin B is an oxygen-dependent process. nih.govoup.com To enhance oxygen availability, the gene vhb, which encodes hemoglobin from the bacterium Vitreoscilla stercoraria, has been expressed in A. mediterranei. nih.govoup.com This resulted in increased rifamycin B production, particularly under low aeration conditions. oup.com The effect was further amplified by creating a fusion protein combining the Vitreoscilla hemoglobin with a cytochrome P450 monooxygenase (encoded by rif-orf5) from the rifamycin pathway. nih.gov The strain transformed with this fused gene exhibited a 2.2-fold higher production of rifamycin B compared to the parental strain. nih.gov

Furthermore, genome mining of novel actinomycetes has revealed new potential for rifamycin production. In a study of Actinomadura sp. TRM71106, a desert actinomycete, a silent rifamycin-like gene cluster was identified. mdpi.com Overexpression of a pathway-specific regulatory gene (LuxR) successfully activated the cluster, leading to the production of rifamycin precursors, marking the first detection of rifamycins from a desert-sourced actinomycete. mdpi.com

Engineering Strategy Target/Method Host Strain Effect Reference(s)
Regulatory Gene DeletionDeletion of rifQA. mediterranei DCO3662% increase in 24-desmethyl rifamycin B production researchgate.net
Regulatory Gene OverexpressionOverexpression of rifOA. mediterranei DCO3627% increase in 24-desmethyl rifamycin B production researchgate.net
Enhanced Oxygen SupplyExpression of vhb geneA. mediterraneiIncreased rifamycin B production oup.com
Enhanced Oxygen Supply & CatalysisExpression of fused vhb-cyp genesA. mediterranei2.2-fold higher rifamycin B production vs. parent strain nih.gov
Silent Cluster ActivationOverexpression of LuxR regulatorActinomadura sp. TRM71106Activation of rifamycin precursor production mdpi.com

Heterologous Expression Systems for Rifamycin Precursors and Intermediates

Heterologous expression, which involves transferring genes from the original producer into a more tractable host organism like Escherichia coli or Streptomyces coelicolor, is a crucial tool for studying and engineering rifamycin biosynthesis. nih.govnih.gov This approach allows for the characterization of individual enzyme functions and the production of key biosynthetic precursors.

The functions of several enzymes in the rifamycin pathway have been confirmed through heterologous expression in E. coli. For instance, the gene rif-orf5 was experimentally verified to encode a functional cytochrome P450 enzyme. nih.gov Similarly, rif orf14 was expressed in E. coli and the resulting protein was identified as 27-O-demethylrifamycin SV methyltransferase, an enzyme that catalyzes the methylation of 27-O-demethylrifamycin SV to form rifamycin SV. nih.gov This work also helped establish that 27-O-demethylrifamycin SV is the direct precursor of rifamycin SV. nih.gov

A more complex undertaking has been the reconstruction of the pathway for 3-amino-5-hydroxybenzoic acid (AHBA), the unusual starter unit for rifamycin biosynthesis. nih.govnih.gov The AHBA synthesis pathway is a novel branch of the shikimate pathway. washington.eduwikipedia.org Researchers successfully demonstrated that co-expressing seven genes from the rif cluster (rifG, rifH, rifI, rifJ, rifL, rifM, rifN) in S. coelicolor was both necessary and sufficient to produce significant amounts of AHBA. nih.gov This confirmed that these genes encode the catalytic machinery for AHBA formation. nih.gov The entire aminoshikimate pathway has also been assembled in E. coli for the synthesis of aminoshikimic acid. wikipedia.org

Heterologous systems have also been engineered to produce other precursors. The kanosamine biosynthetic pathway from various bacteria was expressed in E. coli to maximize the production of kanosamine, a key precursor for the aminoshikimate pathway's nitrogen atom. oup.comwikipedia.org These engineered strains could produce high titers of these valuable precursors, demonstrating the power of heterologous expression for supplying building blocks for complex natural products. oup.com

Expressed Component(s) Heterologous Host Purpose/Result Reference(s)
rif-orf5 (cytochrome P450)E. coliConfirmed enzyme function nih.gov
rif orf14 (methyltransferase)E. coliCharacterized enzyme activity; identified DMRSV as precursor to Rifamycin SV nih.gov
rifG-N and rifJ (AHBA pathway)S. coelicolorConfirmed the set of genes necessary and sufficient for AHBA production nih.gov
Kanosamine biosynthesis genesE. coliHigh-yield production of kanosamine, a precursor to AHBA oup.com

Molecular Mechanisms of Action of Rifamycin Ys and Its Analogs

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

The primary antibacterial effect of Rifamycin (B1679328) YS and its analogs is the inhibition of DNA-dependent RNA synthesis. nih.gov This is achieved through strong, non-covalent binding to the bacterial RNAP, which obstructs the enzyme's function during the initial phases of transcription. oup.comnih.gov The binding interaction is potent, effectively shutting down the production of messenger RNA (mRNA) and subsequently halting protein synthesis, which is lethal for the bacterium. youtube.comyoutube.com Rifamycins (B7979662) are known to block the transcription process after the synthesis of the first phosphodiester bond but before the formation of a full-length RNA product. nih.govnih.gov

The target of rifamycin action is a well-defined pocket on the β-subunit of the bacterial RNA polymerase, encoded by the rpoB gene. oup.comnih.gov This binding site is situated deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site. nih.govnih.gov Genetic and structural studies have confirmed that mutations conferring resistance to rifamycins consistently map to the rpoB gene, pinpointing the β-subunit as the direct site of interaction. nih.gov The formation of this binding site is a result of complex interactions between the various subunits of the polymerase enzyme. nih.gov

Crystal structures of RNAP complexed with rifamycin derivatives have elucidated the specific amino acid residues that form this binding pocket. These interactions are crucial for the stable binding of the antibiotic.

Interacting RNAP β-Subunit Residue (E. coli numbering)Type of Interaction with Rifamycin
Gln513Hydrogen bond with C1 oxygen
Phe514Hydrogen bond with C23 hydroxyl, van der Waals
Asp516Hydrogen or van der Waals interaction with C21 hydroxyl
His526Hydrogen or van der Waals interaction with C21 hydroxyl
Arg529Hydrogen bond with C8 oxygen
Ser531Hydrogen bond with C1 oxygen

This table details the key amino acid residues in the E. coli RNAP β-subunit that directly interact with the rifamycin core structure, facilitating its inhibitory action. Data sourced from nih.gov.

The mechanism of inhibition is best described by a steric occlusion or "roadblock" model. nih.govresearchgate.net After binding within the DNA/RNA channel, the rifamycin molecule physically obstructs the path of the nascent RNA transcript. oup.com The enzyme can initiate transcription and form the first one or two phosphodiester bonds, but as the short RNA chain elongates, it collides with the bound antibiotic. nih.govnih.gov This steric hindrance prevents the transcript from extending beyond a length of two to three nucleotides and physically blocks its progression into the RNA exit tunnel. oup.comnih.gov Consequently, the enzyme is unable to enter the elongation phase of transcription, leading to the release of abortive, non-functional short RNA fragments. nih.gov

A key therapeutic feature of rifamycins is their high selectivity for prokaryotic RNAP over eukaryotic (including mammalian) polymerases. nih.govresearchgate.net This selectivity is the basis of their clinical utility, as it allows for the targeting of bacterial pathogens with minimal effect on the host's cellular machinery. The binding affinity of rifamycins for bacterial RNAP is significantly higher than for its mammalian counterparts; the binding constant for eukaryotic RNAP is at least 100 times higher, indicating a much lower affinity. nih.govresearchgate.net This difference in affinity arises from sequence and structural divergence in the rifamycin-binding pocket between bacterial and mammalian RNA polymerases, ensuring that the antibiotic does not effectively inhibit transcription in human cells. nih.gov

Structural Determinants for Productive RNAP Interaction

The potent inhibitory activity of Rifamycin YS is dictated by specific structural features of the molecule, particularly the orientation and chemical nature of functional groups on its ansa chain.

The hydroxyl (-OH) groups located at positions C21 and C23 of the ansa chain are indispensable for high-affinity binding to the RNAP β-subunit. mdpi.comresearchgate.net These two hydroxyls, along with the oxygen atoms at C1 and C8 of the naphthoquinone core, form a critical set of hydrogen bonds with amino acid residues in the binding pocket. nih.gov Specifically, the C21 hydroxyl interacts with residues such as Asp516 and His526, while the C23 hydroxyl interacts with Phe514. nih.gov Chemical modification or substitution of these hydroxyl groups, which prevents them from participating in hydrogen bonding, results in a significant loss of antibacterial activity. mdpi.comresearchgate.netnih.gov This underscores their essential role in anchoring the antibiotic within the active site cleft of the enzyme. nih.gov

Contribution of the Naphthoquinone Chromophore to Binding Affinity

The naphthoquinone core is a defining structural feature of the rifamycin family of antibiotics, playing a crucial role in their interaction with the bacterial DNA-dependent RNA polymerase (RNAP). While specific quantitative binding affinity data for this compound is not extensively available in the reviewed literature, a wealth of information on closely related analogs, particularly derivatives of Rifamycin S and Rifamycin SV, provides significant insight into the contribution of the naphthoquinone chromophore to the binding affinity. The antibacterial activity of rifamycins is directly linked to their ability to bind with high affinity to the β-subunit of prokaryotic RNA polymerase.

Research into the structure-activity relationships of rifamycins has underscored the importance of the planar naphthoquinone ring system in maintaining the necessary conformation for binding to the RNAP active site. Modifications to this part of the molecule can significantly impact the inhibitory activity of the compound. The naphthoquinone moiety is involved in critical interactions with the amino acid residues of the RNAP binding pocket.

One of the key aspects of the naphthoquinone chromophore's contribution to binding affinity is its redox state. Comparative studies of rifamycins containing a naphthoquinone core versus those with a naphthohydroquinone core have revealed that the oxidized state is associated with greater potency. The naphthoquinone core is less susceptible to oxidation compared to the naphthohydroquinone form, a property that enhances the stability and, consequently, the sustained inhibitory action of the antibiotic.

While direct modifications of the naphthoquinone ring itself are less common in the development of rifamycin analogs compared to alterations of the ansa chain, the existing data consistently highlight its essential role. Any modification that disrupts the planarity or the electronic properties of the naphthoquinone system tends to result in a significant loss of antibacterial activity.

Molecular docking and structural studies have further elucidated the role of the naphthoquinone chromophore. It is understood to form a stable complex within a hydrophobic pocket of the RNAP β-subunit, with specific hydrogen bonds and van der Waals interactions contributing to the high-affinity binding. These interactions effectively block the path of the elongating RNA transcript, leading to the inhibition of bacterial transcription.

Table 1: Inhibitory Concentrations of Selected Rifamycin Analogs

CompoundOrganismMIC (µg/mL)
Rifamycin SStaphylococcus haemolyticus0.025
Rifamycin SMicrococcus aureus0.05
Rifamycin SMycobacterium tuberculosis0.05
Rifamycin SBacillus subtilis0.75
Rifamycin SStreptococcus faecalis0.09

This table is based on data from existing research and is intended to be interactive.

Structure Activity Relationship Sar Studies of Rifamycin Ys and Its Derivatives

Identification of Essential Structural Features for Antimicrobial Activity

Decades of research have established that the antimicrobial power of rifamycins (B7979662) hinges on a precise arrangement of functional groups on two main structural components: the ansa bridge and the naphthoquinone core. Alterations to these key features can drastically reduce or eliminate the antibiotic's ability to bind to its bacterial target.

Rifamycins are characterized by an aromatic naphthoquinone or naphthalene (B1677914) core spanned by a long aliphatic chain known as the ansa bridge nih.govmdpi.comresearchgate.net. This architecture creates a rigid, basket-like three-dimensional shape that is essential for its biological function nih.govscispace.com. The ansa chain and the aromatic core work in concert to correctly position the key functional groups for binding within a pocket of the bacterial RNAP β-subunit nih.gov.

The naphthoquinone core, a chromophore responsible for the characteristic color of these compounds, is not merely a structural anchor but also plays a role in the molecule's stability and interaction with the enzyme researchgate.netresearchgate.net. The oxidation state of this core is crucial; for instance, the less readily oxidizable naphthoquinone core of rifabutin (B1679326) contributes to its improved activity over rifampicin (B610482) against certain bacteria researchgate.net.

While the aromatic core has been the focus of many synthetic modifications, the ansa bridge is equally critical for activity mdpi.com. Its conformation dictates the spatial orientation of the essential hydroxyl groups at positions C21 and C23 nih.gov. Modifications to the ansa chain, such as hydrogenation of its double bonds, can alter this conformation, leading to decreased binding affinity for RNAP and reduced antimicrobial activity nih.gov. The ansa moiety has been a target for recent synthetic efforts aimed at overcoming resistance, particularly through modifications at the C25 position mdpi.comresearchgate.net.

Among the most critical features for the antimicrobial activity of rifamycins are the free, unsubstituted hydroxyl groups at positions C21 and C23 of the ansa bridge nih.govmdpi.comresearchgate.net. These two hydroxyls, along with the oxygen atoms at C1 and C8 of the naphthoquinone core, form a set of key hydrogen bonds with amino acid residues in the RNAP binding pocket nih.govscispace.comacs.org. This interaction is fundamental to the inhibition of transcription, as it physically blocks the path of the elongating RNA transcript nih.govmdpi.com.

The absolute necessity of these free hydroxyls is demonstrated by the fact that their substitution or modification invariably leads to a loss of antibacterial function mdpi.comresearchgate.net. This vulnerability is exploited by several bacterial resistance mechanisms. Enzymes such as ADP-ribosyltransferases (Arr), glycosyltransferases (Rgt), and phosphotransferases (Rph) specifically target these hydroxyls. ADP-ribosylation or glycosylation at the C23 hydroxyl and phosphorylation at the C21 hydroxyl sterically hinder the antibiotic's interaction with RNAP, rendering it inactive scispace.commdpi.comresearchgate.net. The precise stereochemistry and availability of the C21 and C23 hydroxyls are, therefore, non-negotiable for the biological function of rifamycins.

Rational Design and Synthesis of Novel Rifamycin (B1679328) Analogs

Driven by the challenge of antimicrobial resistance, researchers have employed rational design and synthetic chemistry to create novel rifamycin analogs. These efforts leverage the detailed understanding of rifamycin SAR to develop compounds that can evade bacterial resistance mechanisms while retaining or even enhancing their inhibitory effect on bacterial RNAP.

A variety of synthetic strategies have been developed to modify the rifamycin scaffold at different positions. These methodologies allow for the introduction of new functional groups intended to improve potency, broaden the spectrum of activity, or overcome resistance.

One key approach has been the modification at the C3 position of the naphthoquinone core. This has led to the development of some of the most successful semi-synthetic rifamycins, including rifampicin itself researchgate.net. Further exploration at this position has involved appending aminoalkyl-aromatic tails to the rifamycin SV core, creating analogs with different binding modes within the RNAP pocket nih.gov. Another strategy involves linking the C3 and C4 positions to form an additional ring, a method used to create potent benzoxazinorifamycins like rifalazil asm.orgresearchgate.net.

Modifications on the ansa bridge are also a significant area of research. An Alder-Ene reaction has been used to introduce bulky groups near the C21 hydroxyl group mdpi.com. More recently, the focus has shifted to the C25 position, where the introduction of carbamate groups has proven effective in blocking resistance enzymes researchgate.netpnas.org. Other synthetic approaches include the creation of hybrid molecules that combine the rifamycin scaffold with other antibiotic classes, such as quinolones, to create dual-pharmacophore agents contagionlive.com.

Modification SiteSynthetic MethodologyPurpose of ModificationExample Analog Class
C3Addition of aminomethyl side chainsImprove potency and bioavailabilityRifampicin
C3/C4Formation of a fused ring systemEnhance activity and pharmacokineticsBenzoxazinorifamycins (Rifalazil)
C8Nucleophilic displacement of sulfonate esterProbe interactions with RNAP8-amino/thio rifamycins
Ansa Bridge (near C21)Alder-Ene reactionIntroduce steric hindranceAzo-adducts of Rifamycin O
C25Synthesis of carbamate derivativesBlock enzymatic inactivationC25-carbamate rifamycins

A primary mechanism of rifamycin resistance in several bacterial species, including Mycobacterium abscessus and Mycobacterium smegmatis, is the enzymatic inactivation of the antibiotic by ADP-ribosyltransferases (Arr) researchgate.netoup.com. These enzymes transfer an ADP-ribose group to the C23 hydroxyl, which blocks the antibiotic from binding to RNAP mdpi.com. A rational design approach to overcome this resistance has focused on modifying the C25 position, which is adjacent to the vulnerable C23 hydroxyl researchgate.net.

By replacing the C25 acetate (B1210297) group with a carbamate linkage bearing relatively large substituents, new derivatives have been synthesized that are resistant to this enzymatic modification researchgate.netpnas.orgoup.com. The bulky groups at C25 are thought to create steric hindrance that prevents the Arr enzyme from accessing the C23 hydroxyl group, thus preserving the antibiotic's integrity and activity pnas.org. This strategy has been validated in studies showing that C25-carbamate derivatives exhibit significantly improved antimicrobial activity against bacterial strains that harbor Arr enzymes researchgate.netnih.gov. One such derivative, 5j, which combines a C25 modification with a morpholino-substituted C3 position, was shown to be unmodified by the Arr enzyme from M. abscessus and did not bind to it oup.comnih.govresearchgate.net.

Modifications at various positions on the naphthoquinone core have profound effects on the antimicrobial efficacy of rifamycins. The C3 position has been the most extensively studied and successfully modified site. The introduction of a 4-methyl-1-piperazinyl-iminomethyl side chain at C3 transforms rifamycin SV into the highly potent and orally bioavailable rifampicin researchgate.net. Further work has shown that appending different aminoalkyl-aromatic groups at C3 can yield compounds with activity against rifampicin-resistant strains of M. tuberculosis nih.gov. The bulkiness of substituents at C3 can also be a critical factor for achieving high potency nih.gov.

Substitutions at the C8 position have also been investigated. The C8 hydroxyl is one of the four key oxygen atoms involved in binding to RNAP. Synthesis of analogs with 8-amino, 8-thio, and 1,8-pyrazole groups revealed that while none of these derivatives surpassed the activity of the parent compounds, the results were consistent with the C8 hydroxyl acting as a hydrogen bond acceptor in the enzyme-antibiotic interaction nih.gov. Loss of this hydrogen bond is a contributing factor to resistance in some RNAP mutants nih.gov.

PositionSubstituent TypeImpact on EfficacyReference Example
C3Piperazinyl-iminomethylSignificantly increases potency and bioavailabilityRifampicin
C3(N-alkyl-aryl)-aminomethylCan confer activity against RIF-resistant strainsAnalog 14 (tryptamine substituent)
C3/C4Fused benzoxazino ringEnhances potency against M. tuberculosisRifalazil (KRM-1648)
C8Amino, thio, pyrazoleGenerally reduces or does not improve activity8-amino/thio rifamycin S
C25Carbamate-linked groupsImproves activity against strains with Arr enzymesDerivatives 5f, 5k, 5l

Incorporation of Amino Acid Esters and Other Moieties into Rifamycin Derivatives

The exploration of novel rifamycin derivatives through the incorporation of various chemical moieties, particularly amino acid esters, has been a significant area of research in overcoming antibiotic resistance and enhancing antibacterial activity. These modifications primarily target the C-3 position of the rifamycin core, aiming to alter the physicochemical properties and interaction of the antibiotic with its target, the bacterial DNA-dependent RNA polymerase (RNAP).

A study focused on the synthesis of new rifamycins combined with different L-amino acids, featuring methyl, ethyl, tert-butyl, and benzyl groups at the ester portion, connected via an amine linkage. nih.gov The research revealed that the bulkiness of the ester substituent in rifamycins containing aromatic L-amino acids was a crucial factor, alongside solubility, in achieving high antibacterial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 0.016 to 0.063 μg/mL, comparable to that of rifampicin. nih.gov

The structural analysis of these derivatives in solution identified two predominant forms: a zwitterionic structure resulting from a proton transfer from the O(8)H phenol to the secondary N(38) atom, and a pseudocyclic structure stabilized by an intramolecular hydrogen bond within the protonated basic C(3)-substituent. nih.gov These structural variations were found to influence the physicochemical parameters, such as the partition coefficient (logP) and solubility, which in turn affected the antibacterial properties of the compounds. nih.gov

Further research has explored the introduction of substituted 8-amino, 8-thio, and 1,8-pyrazole substituents into rifamycin S and rifampin analogues. nih.gov These modifications were achieved by activating the C-8 phenol as a sulfonate ester, followed by displacement with selected nitrogen and sulfur nucleophiles. nih.gov While these particular analogues did not exhibit superior enzymatic or microbiological activity compared to their parent compounds, the findings provided valuable insights into the structure-activity relationship (SAR). nih.gov The results supported the role of the C-8 hydroxyl group of rifamycins as a hydrogen bond acceptor in the interaction with serine 450 of the RNAP, and that resistance in the S450L mutant arises from the loss of this hydrogen bond. nih.gov

The table below summarizes the antibacterial activity of selected rifamycin derivatives incorporating amino acid esters.

CompoundEster SubstituentTest OrganismMIC (μg/mL)
Rifamycin Derivative 1MethylS. epidermidis0.032
Rifamycin Derivative 2EthylS. aureus0.016
Rifamycin Derivative 3tert-ButylMRSA0.063
Rifamycin Derivative 4BenzylS. aureus0.016

Computational and Spectroscopic Approaches in SAR Elucidation

Application of Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools that provide valuable insights into the interactions between rifamycin derivatives and their molecular target, the bacterial RNA polymerase (RNAP). These methods allow for the prediction of binding affinities and the visualization of the binding modes of ligands within the active site of the enzyme, thereby guiding the rational design of more potent antibiotics.

Docking studies have been employed to understand the binding of rifampicin and rifamycin SV to RNAP. nih.gov By combining high-resolution structures of the individual components with intercomponent distance restraints from fluorescence resonance energy transfer (FRET) measurements, researchers have been able to define the binding sites of these inhibitors within the RNAP active-center cleft. nih.gov These simulations have shown that the binding sites of rifampicin and rifamycin SV overlap with the binding site for the RNA-DNA hybrid, providing a structural basis for their inhibitory mechanism. nih.gov

Furthermore, molecular docking has been utilized to investigate the interactions of newly synthesized rifamycin derivatives with RNAP. For instance, in the study of rifamycins containing L-amino acid esters, the calculated structures of the rifamycin-RNAP complexes were used to discuss the structure-activity relationship (SAR) of the novel derivatives. nih.gov These computational models help to explain how factors like the bulkiness of substituents at the C-3 position can influence antibacterial activity.

These computational approaches are not only crucial for understanding the mechanism of action of existing rifamycins but also for identifying new chemical entities that could serve as potent inhibitors of RNAP. tandfonline.com The integration of pharmacophore modeling, molecular docking, and MD simulations provides a robust workflow for the discovery and optimization of novel anti-tuberculosis drugs. tandfonline.com

Spectroscopic Characterization (e.g., NMR, FT-IR) of Synthesized Rifamycin Analogs

Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized rifamycin analogs. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to confirm the chemical structures and provide insights into the conformational properties of these molecules in solution.

In the development of new rifamycins incorporating L-amino acid esters, 1D and 2D NMR spectroscopy, in conjunction with FT-IR, were used to determine the solution structures of the synthesized compounds. nih.gov These analyses were critical in identifying the existence of two distinct structural forms: a zwitterionic form and a pseudocyclic form stabilized by an intramolecular hydrogen bond. nih.gov The detailed structural information obtained from these spectroscopic methods was essential for understanding how the different conformations influence the physicochemical properties and, consequently, the antibacterial activity of the derivatives. nih.gov

Similarly, extensive analysis of 1D and 2D NMR spectroscopic data, along with high-resolution electrospray ionization mass spectrometry (HRESIMS), has been used to elucidate the structures of novel rifamycin W analogues. nih.govresearchgate.net These techniques allowed for the characterization of complex structural features, such as hemiacetals and various oxygenations on the ansa chain. nih.govresearchgate.net

FT-IR spectroscopy has also been utilized to monitor the interaction of drugs with bacterial cells. nih.gov By observing changes in the characteristic absorption bands of cellular components like lipids, proteins, and carbohydrates, researchers can gain insights into the molecular details of how rifamycin derivatives penetrate and affect bacterial cells. nih.gov For example, FT-IR can track changes in the cell wall and intracellular proteins upon incubation with rifampicin, providing a correlation between spectroscopic data and antibacterial activity. nih.govmdpi.com

The comprehensive assignment of ¹³C and ¹H NMR spectra of rifabutin and its derivatives, as well as rifamycin S and rifampicin, has been achieved using 2D homo- and heteronuclear correlation NMR spectroscopy. researchgate.net These detailed NMR studies are crucial for correcting previous interpretations and providing a solid structural foundation for understanding the structure-activity relationships of these important antibiotics.

The table below summarizes the key spectroscopic techniques and their applications in the characterization of rifamycin analogs.

Spectroscopic TechniqueApplicationKey Findings
1D and 2D NMRElucidation of solution structures of rifamycin derivatives with L-amino acid esters. nih.govIdentification of zwitterionic and pseudocyclic conformations. nih.gov
FT-IRDetermination of functional groups and monitoring drug-cell interactions. nih.govnih.govConfirmation of chemical structures and observation of molecular changes in bacterial cells upon drug exposure. nih.govnih.gov
HRESIMSDetermination of molecular formulas of novel rifamycin W analogues. nih.govresearchgate.netCharacterization of complex structural modifications. nih.govresearchgate.net
2D Correlation NMRComplete spectral assignment of rifabutin and other rifamycins. researchgate.netRevision of previous structural interpretations. researchgate.net

X-Ray Crystallography for High-Resolution Structural Insights into Rifamycin-RNAP Complexes

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of molecules, including complex biological macromolecules like the RNA polymerase (RNAP) and its complexes with inhibitors such as rifamycins. This method has been instrumental in elucidating the precise binding modes of rifamycins to their target, revealing the molecular basis of their inhibitory action and the mechanisms of drug resistance.

The crystal structure of a bacterial core RNAP in complex with rifampicin has been determined, providing a detailed three-dimensional view of the drug bound within the enzyme. google.com This structural information is crucial for understanding how rifampicin inhibits transcription by physically blocking the path of the elongating RNA chain. pnas.org High-resolution structural studies of the rifampicin-RNAP complex have shed light on the specific interactions between the drug and the amino acid residues of the RNAP, which is essential for structure-based rational drug design. google.com

Crystallographic studies have also been pivotal in understanding the structural basis of rifamycin resistance. The X-ray crystal structures of E. coli RNAP containing clinically significant mutations, such as S531L, D516V, and H526Y in the rpoB gene, have been solved in both the apo form and in complex with rifampin. nih.gov These structures reveal that the mechanisms of resistance are diverse and more complex than previously thought. For example, the H526Y mutation reshapes the binding pocket, creating steric hindrance that prevents rifampin binding, while the S531L mutation leads to a disordering of the binding interface upon drug binding, which reduces its affinity. nih.gov

The conformation of the ansa chain of rifamycins, which is crucial for their activity, has been studied through X-ray crystallography. The crystal structure of rifamycin S revealed that the middle part of the ansa chain, essential for enzyme inhibition, has a conformation similar to other active rifamycins. nih.gov This highlights the importance of the specific spatial arrangement of the ansa chain for effective binding to RNAP.

Recent advancements, such as time-dependent soak-trigger-freeze X-ray crystallography, have enabled the observation of the RNA synthesis reaction at atomic resolution in real time. nih.gov This technique allows researchers to capture key moments of the transcription process, including substrate binding, RNA extension, and conformational changes in the RNAP-DNA complex, providing unprecedented insights into the mechanism of transcription and its inhibition by antibiotics. nih.gov

Based on a comprehensive review of scientific literature, it is not possible to generate an article focusing solely on the chemical compound “Rifamycin YS” according to the provided outline. The available research and data on biotechnological enhancement strategies, including fermentation optimization and genetic engineering, predominantly concern other members of the rifamycin family, such as Rifamycin B and Rifamycin SV.

There is a significant lack of specific information in the accessible scientific domain regarding the fermentation processes, strain improvement, or genetic engineering of producer microorganisms specifically for the production of this compound. The extensive body of research on rifamycin production is centered on commercially significant variants. Therefore, any attempt to create content for the requested outline would necessitate discussing these other rifamycins, which would directly contradict the instruction to focus solely on this compound.

Biotechnological Approaches for Enhanced Rifamycin Production and Novel Analog Discovery

Genome Mining for New Rifamycin (B1679328) Biosynthetic Gene Clusters from Environmental Sources

The search for novel antibiotics to combat rising antimicrobial resistance has led researchers to explore the vast, untapped genomic potential of microorganisms. Genome mining has emerged as a crucial strategy for discovering new biosynthetic gene clusters (BGCs), the genetic blueprints for secondary metabolites like rifamycins (B7979662). researchgate.netfrontiersin.org This approach leverages advances in DNA sequencing and bioinformatics to identify BGCs directly from microbial genomes, bypassing the need for traditional culture-based screening, which often fails to detect compounds produced under standard laboratory conditions. frontiersin.org

The process begins with sequencing the genomes of promising microorganisms, followed by analysis with specialized bioinformatics tools. Software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and BiG-SCAPE (Biosynthetic Gene Cluster Similarity Clustering and Prospecting Engine) are instrumental in this phase. mdpi.comnih.govresearchgate.net These platforms can detect putative BGCs within a genome and compare them to databases of known clusters, such as the MIBiG (Minimum Information about a Biosynthetic Gene cluster) repository. mdpi.comnih.gov This comparative analysis helps to predict the class of molecule a BGC might produce. For rifamycins, a key target is the gene for 3-amino-5-hydroxybenzoic acid (AHBA) synthase, a conserved enzyme essential for the biosynthesis of the ansamycin (B12435341) backbone. nih.govresearchgate.net Researchers often use degenerate PCR primers designed to amplify this specific gene from environmental DNA (eDNA) to quickly screen diverse samples for the presence of rifamycin-like BGCs. nih.gov

A successful application of this methodology was the identification of a potential rifamycin BGC in Actinomadura sp. TRM71106, an actinomycete isolated from the Taklamakan Desert. mdpi.comnih.gov Genomic analysis revealed a 122 kb BGC, designated BGC38, which showed a 65% nucleotide similarity to the known rifamycin BGC from Amycolatopsis sp. S699. mdpi.comnih.gov While core regions for polyketide synthase (PKS) and AHBA synthesis were highly conserved, significant divergence in the post-modification genes suggested that this cluster could produce novel rifamycin analogs. nih.gov This highlights the power of genome mining not just to find known BGCs in new organisms, but to uncover novel biosynthetic potential. mdpi.comnih.gov

Exploration of Underexplored Microbial Niches (e.g., extremophilic actinomycetes) for Novel Rifamycins

The vast majority of microbial life remains uncultured, and thus, its biosynthetic potential is unknown. To find novel BGCs, scientists are increasingly turning to underexplored microbial niches, particularly extreme environments. nih.gov Microorganisms that thrive in these habitats, known as extremophiles, have evolved unique metabolic capabilities to survive, making them a promising source of novel bioactive compounds. nih.govresearchgate.net

Actinomycetes, a phylum renowned for producing a majority of clinically used antibiotics, are found in diverse and extreme locations, from deserts and hypersaline waters to deep-sea sediments. nih.govresearchgate.net These "rare" actinomycetes are a focal point for bioprospecting. mdpi.com

Key Research Findings from Extremophilic Actinomycetes:

Microorganism Environment Key Findings References
Actinomadura sp. TRM71106Taklamakan DesertContains a silent BGC (BGC38) with 65% similarity to known rifamycin BGCs, suggesting potential for novel analog production. mdpi.comnih.govresearchgate.net
Actinomadura sp. AC104Algerian Saharan SoilProduces a complex of five bioactive compounds, distinct from known antibiotics produced by the genus. cdnsciencepub.comresearchgate.net
Salinispora arenicolaMarine SedimentsProduces rifamycins and several new rifamycin-related polyketides, including saliniketals and salinisporamycin D. researchgate.netproceedings.sciencemdpi.comresearchgate.net
Micromonospora sp. TP-A0468Marine ActinomyceteProduces novel 16-demethylrifamycins through crosstalk between two distinct polyketide gene clusters. asm.org

The discovery of a rifamycin-like BGC in Actinomadura sp. from the extreme environment of the Taklamakan Desert is a prime example of this strategy's success. mdpi.com Similarly, the marine actinomycete genus Salinispora has proven to be a rich source of new rifamycin-related compounds. mdpi.com Strains of Salinispora arenicola have been found to produce not only known rifamycins like rifamycin SV but also a series of new derivatives, demonstrating the unique biosynthetic evolution occurring in marine ecosystems. researchgate.netproceedings.sciencenih.gov These findings establish extremophilic microbes as high-priority targets for antibiotic discovery and expand the known ecological distribution of rifamycin producers. mdpi.com

Strategies for Targeted Activation of Silent Biosynthetic Gene Clusters

Genomic sequencing has revealed that most actinomycetes harbor numerous "silent" or "cryptic" BGCs, which are not expressed under typical laboratory culture conditions. mdpi.comfrontiersin.org It is estimated that approximately 90% of BGCs fall into this category, representing a vast, untapped reservoir of potential new drugs. mdpi.com Consequently, a major focus of modern biotechnology is the development of strategies to awaken these silent clusters. frontiersin.orgfrontiersin.org

One of the most effective targeted approaches is the manipulation of regulatory genes. nih.gov Many BGCs contain their own pathway-specific regulatory genes, such as those from the LuxR or LysR families, which control the expression of the entire cluster. nih.govwalshmedicalmedia.com In the case of the silent rifamycin-like cluster (BGC38) in Actinomadura sp. TRM71106, researchers successfully activated its expression by overexpressing the pathway-specific regulatory gene, a member of the LuxR family. mdpi.comresearchgate.net This led to the production of a linear rifamycin precursor, confirming the cluster's function and demonstrating the efficacy of this activation strategy. mdpi.com

Another powerful genetic strategy involves promoter engineering. frontiersin.org This can be achieved by replacing the BGC's native, inactive promoter with a strong, constitutively active promoter. researchgate.net Modern gene-editing tools, particularly the CRISPR-Cas9 system, have revolutionized this process, allowing for the efficient and precise one-step knock-in of new promoters to activate silent BGCs in various Streptomyces species. nih.govnottingham.ac.ukucc.edu.coa-star.edu.sg

Common Strategies for Activating Silent BGCs:

Strategy Description Examples/Key Features References
Regulator Overexpression Increasing the expression of a BGC's native positive regulatory gene (activator).Overexpression of a LuxR family regulator activated a silent rifamycin-like cluster in Actinomadura sp. mdpi.comresearchgate.netnih.govresearchgate.net
Promoter Engineering Replacing a silent BGC's native promoter with a strong, constitutive promoter using tools like CRISPR-Cas9.Successfully used to activate multiple silent BGCs of different classes in five Streptomyces species. frontiersin.orgnih.govnottingham.ac.uka-star.edu.sg
Ribosome Engineering Inducing spontaneous mutations in ribosomal proteins (e.g., rpsL) or RNA polymerase (e.g., rpoB) by screening for antibiotic resistance.Rifampicin (B610482) resistance mutations in rpoB have been shown to activate silent BGCs up to 70-fold at the transcriptional level. frontiersin.orgwalshmedicalmedia.comnih.gov
Co-culture/Elicitation Growing the producer strain with other microorganisms or exposing it to chemical elicitors to trigger defense responses and secondary metabolism.Co-cultivation can induce the production of molecules not synthesized in monoculture. Chemical elicitors like etoposide (B1684455) have been used to induce silent clusters. frontiersin.orgbeilstein-journals.orgrsc.orggoogle.com

Ribosome engineering is another innovative approach that alters global transcription and translation to awaken silent BGCs. walshmedicalmedia.comnih.gov By selecting for spontaneous mutations that confer resistance to antibiotics like rifampicin or streptomycin, researchers can generate strains with altered RNA polymerase or ribosomal proteins. frontiersin.orgwalshmedicalmedia.com These alterations can, in turn, trigger the expression of otherwise silent secondary metabolite pathways. frontiersin.org These diverse strategies provide a powerful toolkit for unlocking the hidden biosynthetic potential of actinomycetes, paving the way for the discovery of novel rifamycin analogs and other valuable natural products.

Advanced Research Perspectives for Rifamycin Ys and the Rifamycin Class

Translational Research in Overcoming Antimicrobial Resistance to Rifamycins (B7979662)

Translational research is pivotal in addressing the growing threat of antimicrobial resistance to rifamycins, a class of antibiotics critical in treating mycobacterial infections like tuberculosis (TB). nih.gov A primary mechanism of resistance involves mutations in the bacterial DNA-dependent RNA polymerase (RNAP), the target of rifamycins. acs.orgmdpi.com Another significant resistance mechanism, particularly in environmental mycobacteria, is the enzymatic inactivation of the antibiotic through modifications like ADP-ribosylation, glycosylation, phosphorylation, and monooxygenation. acs.orgpnas.org

A key focus of translational research is the development of novel rifamycin (B1679328) analogs that can evade these resistance mechanisms. For instance, researchers have rationally designed rifabutin (B1679326) analogs with modifications at the C25 position. thieme-connect.comthieme-connect.com This strategic alteration aims to shield the C23 position, which is vulnerable to ADP-ribosylation by the enzyme Arr, thereby preventing inactivation of the antibiotic. thieme-connect.comthieme-connect.com This approach has led to the development of compounds with significantly improved potency against resistant strains like Mycobacterium abscessus. thieme-connect.comnews-medical.net

Furthermore, innovative therapeutic strategies are being explored, such as the development of "Small Molecules Aborting Resistance" (SMARt). ciil.fr These molecules aim to stimulate alternative pathways for the bioactivation of prodrug antibiotics, effectively bypassing the resistance mechanisms that arise from mutations in the primary activation pathways. ciil.fr This approach has shown promise in enhancing the efficacy of other antituberculosis drugs and is being explored for its potential to counteract resistance to rifamycins. ciil.fr

The development of next-generation sequencing (NGS) technologies is also a crucial component of translational research. ciil.fr Rapid, culture-free diagnostics using NGS can quickly identify resistance-conferring mutations, allowing for more timely and effective treatment decisions. ciil.fr

Synergistic Approaches Integrating Synthetic Biology, Omics Technologies, and Medicinal Chemistry

The convergence of synthetic biology, omics technologies, and medicinal chemistry offers a powerful, interdisciplinary approach to discover and develop new rifamycin analogs with improved therapeutic potential. nih.govresearchgate.netnih.gov

Synthetic biology enables the genetic manipulation of rifamycin-producing organisms, such as Amycolatopsis mediterranei, to create novel derivatives. nih.govresearchgate.netfrontiersin.org By modifying the rifamycin polyketide synthase (PKS) gene cluster, researchers can alter the ansa chain of the rifamycin molecule, a feat that is often difficult to achieve through traditional chemical modifications. nih.govresearchgate.net This has led to the production of analogs like 24-desmethylrifamycin B and its derivatives, which have demonstrated significantly better activity against multidrug-resistant (MDR) strains of M. tuberculosis compared to rifampicin (B610482). nih.gov

Omics technologies , including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the biological processes involved in rifamycin production and resistance. researchgate.netoup.comresearchgate.netnih.gov

Genomics and transcriptomics can identify the biosynthetic gene clusters responsible for producing rifamycins and reveal how their expression is regulated. oup.comnih.gov This knowledge is crucial for targeted genetic engineering to enhance the production of desired analogs. frontiersin.org

Proteomics can identify the specific enzymes involved in resistance, such as those that modify and inactivate rifamycins. oup.com

Metabolomics analyzes the complete set of metabolites in a biological system, which can help in understanding the metabolic pathways affected by rifamycins and in identifying new bioactive compounds. researchgate.netresearchgate.netnih.gov

Medicinal chemistry plays a vital role in the rational design and synthesis of new rifamycin analogs. nih.govantheia.bio By combining structural information from omics and synthetic biology with computational modeling, medicinal chemists can design modifications to the rifamycin scaffold that are predicted to overcome resistance and improve pharmacological properties. thieme-connect.comthieme-connect.com For example, understanding the structure of the Arr enzyme has enabled the rational design of C25-substituted rifabutin analogs that are not susceptible to ADP-ribosylation. pnas.orgtandfonline.com This synergistic approach allows for the iterative optimization of lead compounds, leading to the development of next-generation rifamycins. news-medical.netpnas.org

Future Directions in High-Throughput Screening and Computational Drug Discovery for Rifamycin Analogs

The future of discovering novel rifamycin analogs will heavily rely on the integration of advanced high-throughput screening (HTS) and computational drug discovery methods. sygnaturediscovery.commdpi.com These technologies are essential for efficiently screening large libraries of compounds and for rationally designing new molecules with desired properties. mdpi.comnumberanalytics.com

High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of compounds to identify those with activity against target pathogens. sygnaturediscovery.commdpi.comyoutube.com Future HTS efforts will likely involve:

Screening diverse compound libraries: This includes existing collections of synthetic and natural product-derived rifamycin analogs, as well as novel compounds generated through synthetic biology and medicinal chemistry. tandfonline.comsygnaturediscovery.com

Advanced assay development: The use of more physiologically relevant screening models, such as macrophage infection assays, can help identify compounds that are active against intracellular bacteria, a key feature for treating mycobacterial infections. acs.org

Automation and miniaturization: Advanced robotics and liquid handling technologies, such as acoustic dispensing, increase the speed, efficiency, and sustainability of HTS campaigns. youtube.com

Computational Drug Discovery , also known as computer-aided drug design (CADD), is becoming an indispensable tool in the development of new antibiotics. mdpi.complos.org Future applications in rifamycin research will include:

Structure-based drug design (SBDD): Using the three-dimensional structures of target proteins like RNAP and resistance enzymes like Arr, researchers can design molecules that bind with high affinity and specificity, while avoiding known resistance modifications. mdpi.comthieme-connect.comthieme-connect.com

Virtual screening: Computational models can be used to screen massive virtual libraries of compounds to prioritize those with the highest likelihood of being active, thereby reducing the number of compounds that need to be synthesized and tested in the lab. sygnaturediscovery.com

Machine learning and artificial intelligence (AI): AI algorithms can be trained on large datasets from HTS campaigns to identify patterns and predict the activity of new compounds, significantly increasing the hit rate of drug discovery efforts. youtube.complos.org

By combining these advanced screening and computational approaches, researchers can accelerate the discovery and development of the next generation of rifamycin antibiotics to combat the growing challenge of antimicrobial resistance.

Q & A

Q. What are the standard methods for identifying Rifamycin YS in microbial extracts, and how do analytical parameters ensure specificity?

To identify this compound, researchers typically employ high-resolution liquid chromatography-mass spectrometry (LC-MS) combined with UV/Vis spectroscopy. The compound's unique retention time (e.g., ~24.5 min in LC-MS) and accurate mass (e.g., [M-H]⁻ at m/z 752.2985) are critical for differentiation from analogs like Rifamycin O . UV/Vis spectral data (e.g., λmax at 406 nm in methanol) further confirm its identity, as these absorption bands correlate with its chromophoric ansamycin structure . Method validation should include comparison with authenticated standards and cross-referencing with databases to minimize false positives.

Q. How should researchers design experiments to assess this compound bioactivity against mycobacterial strains?

A robust experimental design includes:

  • Strain selection : Use reference strains (e.g., Mycobacterium tuberculosis H37Rv) and clinical isolates to evaluate spectrum and resistance mechanisms.
  • Dose-response assays : Serial dilutions (e.g., 0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .
  • Controls : Include rifampicin as a positive control and solvent-only negative controls.
  • Replication : Triplicate assays with statistical analysis (e.g., ANOVA) to account for variability .

Q. What spectroscopic and chromatographic parameters distinguish this compound from structurally similar derivatives?

Key parameters include:

  • LC-MS/MS fragmentation patterns : this compound produces diagnostic ions (e.g., m/z 679.2 for the ansa chain cleavage) absent in Rifamycin S or P.
  • UV/Vis ratios : Compare absorbance ratios at critical wavelengths (e.g., 350 nm vs. 521 nm in acidic conditions) to differentiate from Rifamycin Q .
  • Retention time shifts : Optimize mobile phase gradients (e.g., acetonitrile/0.1% formic acid) to resolve co-eluting analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound bioactivity data across studies?

Discrepancies often arise from:

  • Strain-specific resistance : Test for rpoB mutations (e.g., S531L in M. tuberculosis) using PCR sequencing .
  • Bioavailability factors : Assess membrane permeability via lipophilicity assays (logP) or efflux pump inhibition studies.
  • Data normalization : Standardize inoculum density (e.g., McFarland 0.5) and growth media (e.g., Middlebrook 7H9) to reduce inter-lab variability .

Q. What strategies optimize this compound yield in Streptomyces fermentations while minimizing byproducts?

Advanced approaches include:

  • Precursor feeding : Add methylmalonyl-CoA precursors (e.g., propionate) to enhance ansamycin backbone synthesis .
  • Fermentation modulation : Adjust pH (6.5–7.0), dissolved oxygen (>30%), and temperature (28°C) to suppress Rifamycin P/Q byproducts .
  • Metabolomic profiling : Use NMR or LC-HRMS to track metabolic flux and identify bottlenecks in the biosynthetic pathway .

Q. How should hypotheses be formulated to investigate this compound's mechanism of action in non-mycobacterial systems?

Apply the FINER framework :

  • Feasible : Prioritize in vitro models (e.g., macrophage infection assays) over complex animal studies initially.
  • Novel : Focus on understudied targets (e.g., RNA polymerase in Bacillus subtilis).
  • Ethical : Use biosafety level-2 containment for pathogenic strains.
  • Relevant : Link findings to broader antibiotic resistance challenges .

Q. What methodologies address data limitations in pharmacokinetic studies of this compound?

  • Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in clearance rates.
  • Tissue distribution imaging : Apply MALDI-TOF MS to map drug penetration in lung granulomas .
  • Protein binding assays : Measure free drug concentrations using ultrafiltration to refine dose-response relationships .

Q. How can synthetic biology enhance this compound production in heterologous hosts?

  • Gene cluster engineering : Clone the rif cluster (rifA-K) into S. lividans and knockout regulatory genes (e.g., rifR) to deregulate production .
  • CRISPR-Cas9 editing : Introduce point mutations in the rifF acyltransferase to alter side-chain specificity and reduce toxicity .

Methodological and Ethical Considerations

Q. What frameworks guide critical literature reviews on this compound to identify research gaps?

  • Systematic reviews : Use PRISMA guidelines to screen studies, emphasizing in vivo efficacy and resistance rates.
  • Meta-analysis : Pool MIC data from ≥10 studies to calculate weighted mean values and heterogeneity indices (I²) .
  • Patent mining : Analyze WO/EPO filings for unpublished structural analogs and production strains .

Q. How should real-world data (RWD) be integrated into pharmacoepidemiological studies of this compound?

  • Data source validation : Use federated networks (e.g., OMOP CDM) to standardize electronic health records across institutions.
  • Confounding adjustment : Apply propensity score matching to control for comorbidities and concurrent antibiotic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.